Methyl 3-hydroxy-2,2-dimethylpropanoate

Physical Organic Chemistry Gas-Phase Kinetics Computational Chemistry

Methyl 3-hydroxy-2,2-dimethylpropanoate (CAS 14002-80-3) is a sterically hindered, aliphatic β-hydroxy ester featuring a gem-dimethyl group at the alpha position. This branching creates a stable neopentyl-like core, differentiating it from linear hydroxyesters.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 14002-80-3
Cat. No. B147297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-2,2-dimethylpropanoate
CAS14002-80-3
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(=O)OC
InChIInChI=1S/C6H12O3/c1-6(2,4-7)5(8)9-3/h7H,4H2,1-3H3
InChIKeyKJRFTNVYOAGTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Hydroxy-2,2-Dimethylpropanoate (CAS 14002-80-3): Core Identity for Sourcing and Specification


Methyl 3-hydroxy-2,2-dimethylpropanoate (CAS 14002-80-3) is a sterically hindered, aliphatic β-hydroxy ester featuring a gem-dimethyl group at the alpha position. This branching creates a stable neopentyl-like core, differentiating it from linear hydroxyesters. It is supplied as a colorless liquid with a purity typically ≥98% (GC) , a boiling point of 177–178 °C , and a density of 1.036 g/mL at 25 °C .

Why Methyl 3-Hydroxy-2,2-Dimethylpropanoate Cannot Be Readily Replaced by Common Hydroxyesters


Generic substitution is not feasible for methyl 3-hydroxy-2,2-dimethylpropanoate due to the profound impact of its unique α,α-gem-dimethyl substitution. This structural feature introduces significant steric hindrance, fundamentally altering the compound's chemical behavior compared to unsubstituted analogs like methyl 3-hydroxypropanoate. This results in a distinct thermal degradation pathway [1] and enables the creation of polyhydroxyalkanoates (PHAs) with exceptional thermal properties unattainable with simpler monomers [2]. Such differences mandate its use for applications requiring a specific, hindered hydroxyester building block.

Quantitative Differentiation Evidence for Methyl 3-Hydroxy-2,2-Dimethylpropanoate


Thermal Decomposition: Distinct Retro-Ene Pathway vs. Ester Pyrolysis

Unlike unsubstituted β-hydroxyesters which primarily undergo ester pyrolysis, methyl 3-hydroxy-2,2-dimethylpropanoate decomposes via a distinct, rate-limiting retro-ene mechanism to yield methyl isobutyrate and formaldehyde. This is a direct consequence of the α-gem-dimethyl steric hindrance [1]. This unique pathway is confirmed by kinetic and computational studies.

Physical Organic Chemistry Gas-Phase Kinetics Computational Chemistry

Enabling Ultra-High Melting Temperature in Recyclable Polyhydroxyalkanoates (PHAs)

Methyl 3-hydroxy-2,2-dimethylpropanoate is the key monomer precursor for poly(3-hydroxy-2,2-dimethylpropionate) (P3H(Me)2P). This polymer exhibits a melting temperature (Tm) of ~230 °C [1], which is among the highest reported for the PHA family. This high Tm is a direct result of the rigid, hindered structure imposed by the gem-dimethyl group [1].

Polymer Chemistry Sustainable Materials Polyhydroxyalkanoates (PHAs)

Providing a Sterically Hindered Scaffold for CDK8 Kinase Inhibitor Development

The 2,2-dimethyl-3-hydroxypropanoate moiety serves as a crucial sterically hindered scaffold for developing cyclin-dependent kinase 8 (CDK8) inhibitors. Researchers synthesized metal complexes derived from methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and evaluated them for anti-tumor activity. The most active compounds showed moderate cytotoxicity against human colorectal carcinoma cells [1].

Medicinal Chemistry Oncology Kinase Inhibitors

Optimal Scientific and Industrial Use Cases for Methyl 3-Hydroxy-2,2-Dimethylpropanoate


Monomer for Synthesizing Ultra-High Melting, Recyclable Polyhydroxyalkanoates (PHAs)

Use methyl 3-hydroxy-2,2-dimethylpropanoate as a monomer in step-growth polycondensation or ring-opening polymerization. This is the definitive route to P3H(Me)2P, a PHA with a Tm of ~230 °C. This monomer is essential for creating sustainable plastics with thermal resistance far beyond that of conventional PHAs like P3HB [1].

Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Employ this compound to introduce a sterically hindered, neopentyl-like hydroxyester moiety into small molecule drug candidates. This modification can be used to explore conformational restriction, probe lipophilic pockets, and potentially enhance metabolic stability in kinase inhibitors and other therapeutic targets [1].

Studying Steric Effects in Gas-Phase Elimination Kinetics

Utilize this compound as a model substrate to investigate the impact of α,α-gem-dimethyl substitution on thermal decomposition mechanisms. Its well-characterized retro-ene pathway, with known Arrhenius parameters (log A = 11.02 ± 0.21 s⁻¹, Ea = 180.3 ± 2.5 kJ/mol), makes it a valuable reference for physical organic chemistry studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-hydroxy-2,2-dimethylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.